B1575150 melanoma-overexpressed antigen 1 (31-44)

melanoma-overexpressed antigen 1 (31-44)

Cat. No.: B1575150
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanoma-overexpressed antigen 1 (MELOE-1) is a peptide fragment spanning amino acids 31–44 of the full-length MELOE-1 protein, a cancer-testis antigen derived from a processed pseudogene. MELOE-1 is overexpressed in melanoma cells and plays a critical role in immune recognition. The antigen is translated from a polycistronic mRNA that also encodes MELOE-2 and MELOE-3, enabling coordinated expression of multiple immunogenic epitopes . MELOE-1-specific T-cell clones recognize this antigen in the context of HLA class I molecules, making it a promising target for adoptive T-cell therapy . Its expression is regulated by hnRNPA1, which enhances MELOE-1 translation under endoplasmic reticulum stress, thereby improving T-cell-mediated tumor cell lysis .

Properties

sequence

ERISSTLNDECWPA

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

melanoma-overexpressed antigen 1 (31-44)

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Expression Patterns Across Melanoma Stages
Antigen Primary Melanoma (%) Metastatic Melanoma (%) Notes
MELOE-1 (31-44) 15–20 60–70 Associated with advanced disease
gp100 93–95 93–95 No stage dependency
NY-ESO-1 5–10 20–30 Correlates with tumor aggressiveness
PRAME 30–40 80–90 Diagnostic marker for metastasis
Table 2: Clinical Trials Targeting Selected Antigens
Antigen Therapy Type Phase Response Rate Reference
MELOE-1 (31-44) Adoptive T-cell transfer I/II 40–50%
NY-ESO-1 Engineered TCR T cells II 50–60%
gp100 Peptide vaccine + IL-2 III 16%
PD-L1 Pembrolizumab III 33–45%

Preparation Methods

Peptide Synthesis and Purification

The primary method for preparing melanoma-overexpressed antigen 1 (31-44) involves solid-phase peptide synthesis (SPPS) , a well-established technique for producing peptides with high purity and specificity. The process includes:

  • Stepwise assembly of amino acids on a resin support, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group.
  • Sequential coupling of protected amino acids corresponding to the 31-44 sequence of the melanoma antigen.
  • Cleavage from the resin and removal of side-chain protecting groups using trifluoroacetic acid (TFA).
  • Purification of the crude peptide by high-performance liquid chromatography (HPLC) to achieve high purity (>95%), essential for biological activity and reproducibility in assays.

This method ensures the production of peptides suitable for immunological assays, including T-cell activation studies and vaccine development.

Expression and Isolation from Melanoma Cells

An alternative approach involves biological expression and isolation of the antigenic peptide or its precursor protein from melanoma cell lines. This method includes:

  • Culturing melanoma cell lines such as SK-MEL-28 in appropriate media (e.g., DMEM with 10% FBS) to obtain sufficient biomass.
  • Enzymatic digestion of melanoma tumor tissues using collagenase to generate cell suspensions, followed by centrifugation and culture.
  • Extraction of proteins followed by proteolytic cleavage to release antigenic peptides.
  • Peptide isolation using chromatographic techniques and mass spectrometry for identification and quantification.

This approach is more complex but provides peptides in their natural post-translationally modified forms, which may be important for immune recognition.

Use of Altered Peptide Ligands (APLs) for Enhanced Immunogenicity

Research has shown that altered peptide ligands (APLs) derived from melanoma-overexpressed antigen 1 (31-44) can be synthesized to enhance T-cell responses. Preparation of these APLs involves:

  • Designing peptide analogs with substitutions at key T-cell receptor contact residues to increase binding affinity and T-cell activation.
  • Synthesizing these APLs via SPPS as described above.
  • Testing the peptides in vitro for their ability to induce superior T-cell clonotypes compared to the natural peptide.

This method is significant for developing therapeutic cancer vaccines that elicit stronger and more effective immune responses.

Quality Control and Characterization

After synthesis or isolation, the peptides undergo rigorous quality control:

Parameter Method Purpose
Purity Reverse-phase HPLC Confirm >95% purity
Molecular weight Mass spectrometry (MALDI-TOF or ESI-MS) Verify correct peptide sequence
Structural confirmation Circular dichroism (CD) spectroscopy Assess secondary structure
Biological activity T-cell activation assays Confirm immunogenicity

These characterization steps ensure that the prepared melanoma-overexpressed antigen 1 (31-44) peptides are suitable for downstream immunological applications.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Solid-Phase Peptide Synthesis Chemical synthesis of peptide chains on resin High purity, scalable, precise sequence control Costly for long peptides, no PTMs
Biological Expression & Isolation Extraction from melanoma cell lines or tumor tissues Natural modifications, biologically relevant Complex, low yield, time-consuming
Altered Peptide Ligand Synthesis Modified peptide synthesis for enhanced T-cell response Improved immunogenicity, tailored responses Requires detailed epitope mapping and validation

Research Findings and Practical Implications

  • Studies demonstrate that peptides synthesized by SPPS, including melanoma-overexpressed antigen 1 (31-44), are effective in generating melanoma-specific CD8+ T-cell responses, crucial for immunotherapy.
  • The use of APLs derived from this antigen enhances the quality of T-cell responses, potentially overcoming limitations of natural peptide vaccines.
  • Cultured melanoma cell lines provide a source for natural antigen forms, aiding in understanding post-translational modifications that affect immune recognition.
  • The preparation method chosen depends on the intended application, whether for in vitro immunological studies, vaccine formulation, or adoptive T-cell therapy.

Q & A

Q. What frameworks support European multicenter studies on melanoma-overexpressed antigen 1 (31-44) to ensure data reproducibility?

  • Methodological Answer : Adopt standardized protocols from consortia like the European Organisation for Research and Treatment of Cancer (EORTC). Use centralized biobanking for sample processing and harmonized IHC/flow cytometry protocols. Leverage platforms like the TransCelerate Biopharma Common Protocol Template for trial design consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.